molecular formula C19H16F3N3OS B2713205 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 552822-01-2

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2713205
CAS No.: 552822-01-2
M. Wt: 391.41
InChI Key: IWOVRPULITWYBF-UHFFFAOYSA-N
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Description

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic imidazole-based molecular hybrid of significant interest in antimicrobial research, particularly for investigating novel strategies against antibiotic-resistant bacteria. The compound features a 1-methyl-5-phenyl-1H-imidazole core linked via a sulfanyl bridge to an acetamide group substituted with a 2-(trifluoromethyl)phenyl moiety. This structure combines multiple pharmacophores, a design strategy explored to overcome drug resistance in pathogens like the ESKAPE strains ( Meleties et al., 2020 ). The imidazole scaffold is a recognized bioisostere, capable of hydrogen bonding and π-π interactions with biological targets, while the trifluoromethyl group enhances metabolic stability and membrane permeability. Researchers are increasingly focused on such hybrids, as they can potentially impair resistance development by enabling dual targeting mechanisms and often exhibit superior activity compared to their individual components ( Meleties et al., 2020 ). This acetamide derivative is intended solely for non-clinical, in vitro investigations to elucidate its precise mechanism of action, structure-activity relationships (SAR), and full spectrum of antibacterial potency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-25-16(13-7-3-2-4-8-13)11-23-18(25)27-12-17(26)24-15-10-6-5-9-14(15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOVRPULITWYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the phenyl group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole or phenyl derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.

Medicine

In medicine, the compound could be explored for its pharmacological properties

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as a precursor for materials science research.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring might participate in hydrogen bonding or π-π interactions, while the trifluoromethyl group could enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Activity (If Reported) Synthesis Yield
Target Compound Imidazole-sulfanyl CF₃-phenyl, 1-methyl-5-phenylimidazole Not reported Not reported
(E)-2-(2-Oxoindolin-3-ylidene)-N-(4-CF₃-phenyl)acetamide Indolinone-imidazole CF₃-phenyl 5.849 Not reported
N-(6-CF₃-benzothiazole-2-yl)-2-(3-CF₃-phenyl)acetamide Benzothiazole Dual CF₃ groups Not reported 19%
N-(2-Chlorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide Nitroimidazole Chlorophenyl, nitro Not reported Not reported
2-((4-Amino-5-furan-2-yl-triazol-3-yl)sulfanyl)-N-acetamide Triazole-furan Furan, sulfanyl Moderate Not reported

Critical Analysis of Substituent Effects

  • Trifluoromethyl (CF₃) Group : Enhances binding affinity in acetamide derivatives (e.g., compound in with 5.849 activity) due to its electron-withdrawing nature and hydrophobic interactions .
  • Sulfanyl Bridge : Unique to the target compound, this group may improve conformational flexibility compared to rigid benzothiazole or triazole cores .
  • Nitro vs. CF₃ : Nitro groups () increase reactivity but may reduce metabolic stability, whereas CF₃ balances potency and stability .

Biological Activity

The compound 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of 416.5 g/mol. Its structure features an imidazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

Studies indicate that compounds with similar structures have demonstrated significant anticancer properties. For example, derivatives containing thiazole and imidazole rings have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the phenyl ring enhances this activity, suggesting that modifications to the structure could lead to improved efficacy against tumors .

Compound Cell Line IC50 (µg/mL) Mechanism
Compound 9A-431 (human epidermoid)1.61 ± 1.92Bcl-2 inhibition
Compound 10Jurkat (T-cell leukemia)1.98 ± 1.22Apoptosis induction

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against Gram-positive bacteria. The imidazole moiety is known for its ability to disrupt microbial membranes, which may contribute to its efficacy as an antimicrobial agent.

Case Studies

  • Study on Antitumor Activity : A recent study investigated the anticancer effects of structurally related compounds in vitro. The results showed that compounds with similar imidazole and phenyl substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that modifications in the sulfanyl group significantly enhanced their antibacterial activity against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors have been identified as significant:

  • Imidazole Ring : Essential for interaction with biological targets.
  • Sulfanyl Group : Contributes to the lipophilicity and membrane permeability.
  • Trifluoromethyl Substitution : Enhances potency through electronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide?

  • Methodology : The synthesis typically involves multi-step pathways:

Imidazole ring formation : Cyclization of glyoxal or formaldehyde derivatives with ammonia/amines under acidic/basic conditions (e.g., pH 4–6, 60–80°C) .

Sulfanyl linkage introduction : Reaction of the imidazole intermediate with thiol-containing reagents (e.g., thioglycolic acid) in polar aprotic solvents (e.g., DMF) at 50–70°C .

Acetamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfanyl-imidazole intermediate and 2-(trifluoromethyl)phenylamine .

  • Analytical Validation : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, δ 7.2–8.1 ppm for aromatic protons) .

Q. How is the structural identity of this compound confirmed?

  • Techniques :

  • NMR Spectroscopy : Assignments of the trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) and imidazole protons (δ 7.5–8.0 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 436.1 (calculated) .
  • X-ray Crystallography : Resolves the spatial arrangement of the sulfanyl-acetamide moiety and imidazole ring (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Root Causes : Variability in reaction conditions (e.g., temperature fluctuations during imidazole cyclization) or purification methods (e.g., column chromatography vs. recrystallization) .
  • Mitigation Strategies :

  • Design of Experiments (DoE) : Optimize parameters (e.g., pH, solvent polarity) using response surface methodology .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. What methodologies are recommended for evaluating its bioactivity and target interactions?

  • In Vitro Assays :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10–100 µM) .
    • Computational Studies :
  • Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., COX-2, PDB ID 5KIR) .
  • ADMET Prediction : SwissADME for bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

Q. How can researchers address challenges in optimizing multi-step synthesis for scalability?

  • Critical Steps :

  • Sulfanyl Group Stability : Avoid oxidation by conducting reactions under nitrogen atmosphere .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
    • Catalytic Optimization : Use Zeolite-Y or Pd/C to enhance reaction efficiency in imidazole ring formation .

Q. What strategies are used to analyze environmental impact or degradation pathways?

  • Environmental Fate Studies :

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts .
    • Ecotoxicology :
  • Daphnia magna Assays : 48-h LC₅₀ tests to assess aquatic toxicity .

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